molecular formula C20H16N2S B14479755 4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine CAS No. 65679-03-0

4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine

Cat. No.: B14479755
CAS No.: 65679-03-0
M. Wt: 316.4 g/mol
InChI Key: NJCROOWWCSPBAW-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine typically involves the condensation of appropriate thioamides with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thiazole ring. The reaction conditions often include refluxing in an organic solvent like ethanol or acetonitrile to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in dry solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Various substituted thiazoles depending on the nucleophile used

Scientific Research Applications

4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine
  • 4-(4-Methoxyphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine
  • 4-(4-Chlorophenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine

Uniqueness

4-(4-Methylphenyl)-3-(naphthalen-2-yl)-1,3-thiazol-2(3H)-imine is unique due to the presence of the methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

65679-03-0

Molecular Formula

C20H16N2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-(4-methylphenyl)-3-naphthalen-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C20H16N2S/c1-14-6-8-16(9-7-14)19-13-23-20(21)22(19)18-11-10-15-4-2-3-5-17(15)12-18/h2-13,21H,1H3

InChI Key

NJCROOWWCSPBAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N)N2C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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